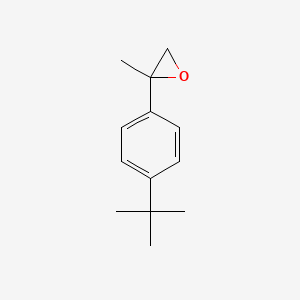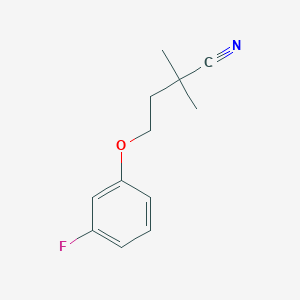
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring substituted at the 3-position with a propanol group, which is further substituted with two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanol group. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Similar structure but with a tolyl group instead of a thiophene ring.
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: Contains a dimethylamino group and a thiophene ring.
®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure with a different substitution pattern on the thiophene ring.
Uniqueness: 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is unique due to the specific positioning of the thiophene ring and the propanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H14OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,10H,5,7H2,1-2H3 |
InChI Key |
UQSZSSLOLZQAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)









![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
